2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
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Overview
Description
3-METHYL-2-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is a nitrogen-containing heterocyclic compound. It features a unique structure that includes a cyclopenta[b]pyrazine core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 3-METHYL-2-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine rings. The process typically includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs₂CO₃/DMSO to achieve the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-METHYL-2-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as oxygen or manganese dioxide.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its potential therapeutic applications are being explored for treating various diseases.
Industry: It is used in the production of organic materials and natural products.
Mechanism of Action
Similar compounds include other nitrogen-containing heterocycles such as pyridazine and pyridazinone derivatives. These compounds also exhibit a wide range of biological activities and are used in various applications. 3-METHYL-2-PHENYL-5H,6H,7H-CYCLOPENTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its specific structure and the combination of biological activities it exhibits .
Comparison with Similar Compounds
- Pyridazine
- Pyridazinone
- Pyrrolo[1,2-a]pyrazine
- Pyrrolo[2,3-b]pyrazine
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-1-oxido-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide |
InChI |
InChI=1S/C14H14N2O2/c1-10-14(11-6-3-2-4-7-11)16(18)13-9-5-8-12(13)15(10)17/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
XQHLBCSKYLBDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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